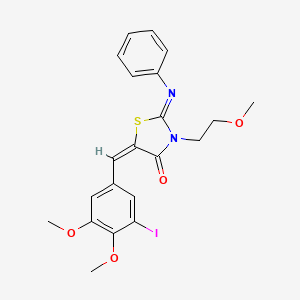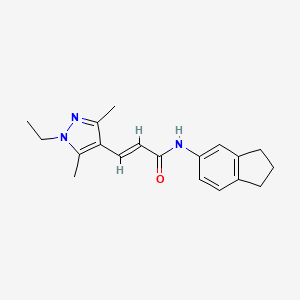![molecular formula C25H17N3OS B10900034 (2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(benzyloxy)-1H-indol-3-yl]prop-2-enenitrile](/img/structure/B10900034.png)
(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(benzyloxy)-1H-indol-3-yl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1,3-Benzothiazol-2-yl)-2-[5-(benzyloxy)-1H-indol-3-yl]-1-ethenyl cyanide is a complex organic compound that features a benzothiazole ring, an indole ring, and a cyanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-Benzothiazol-2-yl)-2-[5-(benzyloxy)-1H-indol-3-yl]-1-ethenyl cyanide typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzothiazole-2-carbaldehyde with 5-(benzyloxy)-1H-indole-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethenyl cyanide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(1,3-Benzothiazol-2-yl)-2-[5-(benzyloxy)-1H-indol-3-yl]-1-ethenyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the cyanide group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-(1,3-Benzothiazol-2-yl)-2-[5-(benzyloxy)-1H-indol-3-yl]-1-ethenyl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (E)-1-(1,3-Benzothiazol-2-yl)-2-[5-(benzyloxy)-1H-indol-3-yl]-1-ethenyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and indole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the cyanide group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-Benzothiazol-2-yl)-2-(1H-indol-3-yl)ethanone
- 2-(1H-Indol-3-yl)-1,3-benzothiazole
- 1-(1,3-Benzothiazol-2-yl)-2-(benzyloxy)ethanone
Uniqueness
(E)-1-(1,3-Benzothiazol-2-yl)-2-[5-(benzyloxy)-1H-indol-3-yl]-1-ethenyl cyanide is unique due to the presence of both benzothiazole and indole rings linked by an ethenyl cyanide group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C25H17N3OS |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzothiazol-2-yl)-3-(5-phenylmethoxy-1H-indol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C25H17N3OS/c26-14-18(25-28-23-8-4-5-9-24(23)30-25)12-19-15-27-22-11-10-20(13-21(19)22)29-16-17-6-2-1-3-7-17/h1-13,15,27H,16H2/b18-12+ |
Clé InChI |
MHYRQPKAGFFTJH-LDADJPATSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3/C=C(\C#N)/C4=NC5=CC=CC=C5S4 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=C(C#N)C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B10899957.png)
![N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10899960.png)
![N-[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899969.png)
![N-[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899973.png)
![2,2'-{(2-methylbenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)](/img/structure/B10899980.png)
![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899981.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10899989.png)
![3-(6-methyl-1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10899991.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10900004.png)


![1-(4-chlorobenzyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900013.png)
![2-{(2E)-2-[(2E)-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10900018.png)
![N'~2~,N'~5~-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10900020.png)
